METHANONE](/img/structure/B5790641.png)
[4-(2-FLUOROPHENYL)PIPERAZINO](5-METHYL-2-FURYL)METHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-FLUOROPHENYL)PIPERAZINOMETHANONE is a complex organic compound with a molecular formula of C16H17FN2O2 It is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a furan ring through a methanone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-FLUOROPHENYL)PIPERAZINOMETHANONE typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-fluoroaniline with ethylene glycol to form 2-fluorophenylpiperazine.
Coupling with Furan Derivative: The piperazine intermediate is then reacted with 5-methyl-2-furylmethanone under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
4-(2-FLUOROPHENYL)PIPERAZINOMETHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
4-(2-FLUOROPHENYL)PIPERAZINOMETHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2-FLUOROPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Uniqueness
Compared to similar compounds, 4-(2-FLUOROPHENYL)PIPERAZINOMETHANONE is unique due to the presence of the furan ring, which can enhance its reactivity and interaction with biological targets. The fluorophenyl group also contributes to its distinct chemical properties, making it a valuable compound for various applications.
特性
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-12-6-7-15(21-12)16(20)19-10-8-18(9-11-19)14-5-3-2-4-13(14)17/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQHMPIKDWTNFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-ETHOXY-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE](/img/structure/B5790560.png)
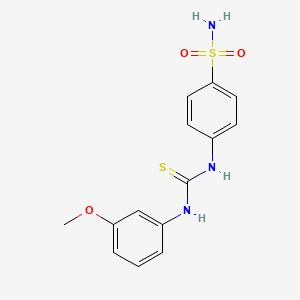
![3-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5790576.png)
![4-ethoxy-N-[(2-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B5790577.png)
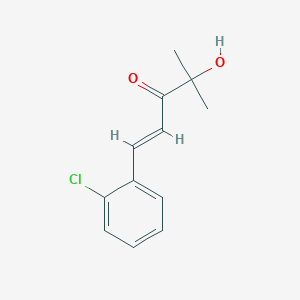
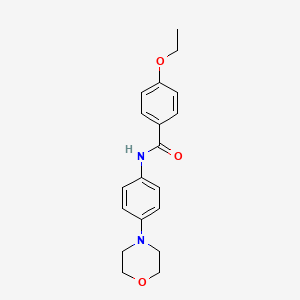
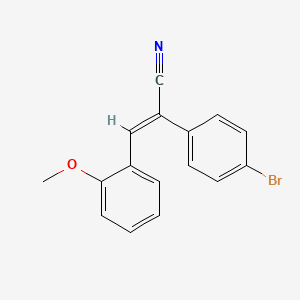
![N-[(3,5-dichlorophenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B5790611.png)
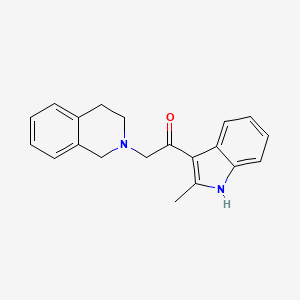
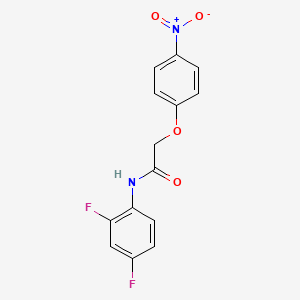
![Benzyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B5790623.png)
![N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5790629.png)
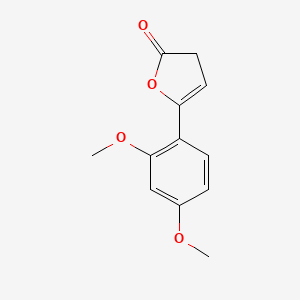
![1-[2-(2-Methoxy-4-methylphenoxy)ethyl]benzimidazole](/img/structure/B5790638.png)
